molecular formula C9H10BrN B14783773 7-Bromo-2,3-dihydro-1H-inden-5-amine

7-Bromo-2,3-dihydro-1H-inden-5-amine

Katalognummer: B14783773
Molekulargewicht: 212.09 g/mol
InChI-Schlüssel: KVRJGLSUSFTNRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,3-dihydro-1H-inden-5-amine is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 5th position of the indene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1H-inden-5-amine typically involves the bromination of 2,3-dihydro-1H-indene followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a different amine derivative, while oxidation can produce a ketone or aldehyde derivative.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Bromo-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydro-1H-inden-5-amine: Lacks the bromine atom, resulting in different reactivity and biological properties.

    7-Chloro-2,3-dihydro-1H-inden-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    7-Fluoro-2,3-dihydro-1H-inden-5-amine: Contains a fluorine atom, which can significantly alter its properties compared to the bromine derivative.

Uniqueness

7-Bromo-2,3-dihydro-1H-inden-5-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic and research applications.

Eigenschaften

Molekularformel

C9H10BrN

Molekulargewicht

212.09 g/mol

IUPAC-Name

7-bromo-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C9H10BrN/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3,11H2

InChI-Schlüssel

KVRJGLSUSFTNRC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C(=CC(=C2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.